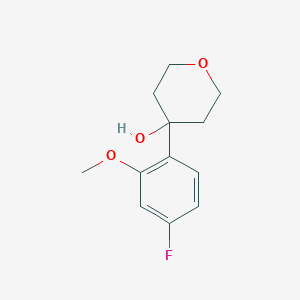

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol

描述

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol is a pyran derivative featuring a hydroxyl group at the 4-position of the oxane (tetrahydropyran) ring, substituted with a 4-fluoro-2-methoxyphenyl moiety. This compound combines a polar hydroxyl group with electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aromatic ring, creating a unique electronic profile. Such structural attributes make it a candidate for pharmaceutical and materials science research, particularly in studying solubility, reactivity, and intermolecular interactions. While commercial availability is currently listed as "discontinued" (CymitQuimica, 2025), its synthesis and characterization remain relevant for derivative development .

属性

IUPAC Name |

4-(4-fluoro-2-methoxyphenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-15-11-8-9(13)2-3-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBXFZXZSQVNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2(CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The preparation of 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including the use of cyclodextrins for inclusion complexes. These methods involve the formation of host inclusion in the non-polar cavity of cyclodextrins, determination of the inclusion formation constant, and the use of analytical techniques to evidence host inclusion .

化学反应分析

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include the use of phosgene with imidazole under anhydrous conditions to form carbonyldiimidazole, which can then be used for the coupling of amino acids for peptide synthesis . The major products formed from these reactions include amides, carbamates, and ureas.

科学研究应用

4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol has a wide range of scientific research applications. It is used in chemistry for the synthesis of various compounds, in biology for studying molecular interactions, in medicine for developing new drugs, and in industry for creating innovative materials. The compound’s unique properties make it valuable for improving the physical, chemical, and biological characteristics of other compounds .

作用机制

The mechanism of action of 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen to plasmin, similar to the mechanism of action of tranexamic acid . This interaction can lead to various biological effects, including the inhibition of fibrinolysis.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol with analogous pyran and aryl-substituted derivatives, focusing on structural, electronic, and functional differences.

Table 1: Structural Analogs and Key Differences

Key Observations

Functional Group Impact on Reactivity: The sulfonyl chloride group in (4-(Propoxymethyl)tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike the hydroxyl group in the target compound .

Substituent Effects on Electronic Properties: The 4-fluoro-2-methoxy substitution on the phenyl ring in the target compound creates a balance of electron-withdrawing (fluoro) and electron-donating (methoxy) effects. This contrasts with analogs like 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride, where the absence of fluorine reduces electronegativity but retains methoxy-mediated solubility .

Hydrogen Bonding and Solubility: The hydroxyl group in the target compound facilitates hydrogen bonding, likely improving aqueous solubility compared to amine derivatives (e.g., 4-[(2-Fluorophenyl)methyl]oxan-4-amine) . Methoxy groups in all analogs enhance lipophilicity, but their positions (e.g., 2-methoxy vs.

Table 2: Physicochemical Property Comparison

| Property | This compound | 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride | rac-(3R,4R)-4-(4-Bromo-1-methylpyrazol-5-yl)-3-morpholinyloxan-4-ol |

|---|---|---|---|

| Molecular Formula | C12H14FO3 | C12H18ClNO2 | C13H20BrN3O3 |

| Molecular Weight (g/mol) | 240.24 | 251.73 | 346.22 |

| Predicted LogP* | ~2.1 (moderate lipophilicity) | ~1.8 (lower due to HCl salt) | ~2.5 (higher due to bromo/morpholine) |

| Key Interactions | Hydrogen bonding (OH) | Ionic (amine hydrochloride) | Hydrogen bonding (OH), π-π stacking (pyrazole) |

| Synthetic Utility | Intermediate for aryl-modified pyrans | Amine precursor for drug discovery | Cross-coupling candidate (bromo) |

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。